molecular formula C53H58KN3O10S2 B12057365 Iris 7-WS carboxylic acid CAS No. 1356154-86-3

Iris 7-WS carboxylic acid

Cat. No.: B12057365
CAS No.: 1356154-86-3
M. Wt: 1000.3 g/mol
InChI Key: YQXFZXZEZDXDBU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iris 7-WS carboxylic acid involves multiple steps, including the coupling of various organic intermediates. The key steps include the formation of the indolium core, the attachment of the sulfonate and carboxylic acid groups, and the final coupling to form the complete structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Iris 7-WS carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Iris 7-WS carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Iris 7-WS carboxylic acid involves its ability to fluoresce under specific conditions. The compound can be activated at the carboxy group for coupling purposes, allowing it to bind to various targets. This property makes it useful in imaging and detection applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heptamethine cyanine dyes such as IR-775 chloride, Cyanine 5 Phosphoramidite, and IR-806 .

Uniqueness

Iris 7-WS carboxylic acid is unique due to its specific fluorescence properties and its ability to be activated at the carboxy group for coupling purposes. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

CAS No.

1356154-86-3

Molecular Formula

C53H58KN3O10S2

Molecular Weight

1000.3 g/mol

IUPAC Name

potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenoxy]-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C53H59N3O10S2.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1

InChI Key

YQXFZXZEZDXDBU-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+]

Origin of Product

United States

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